L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid

Description

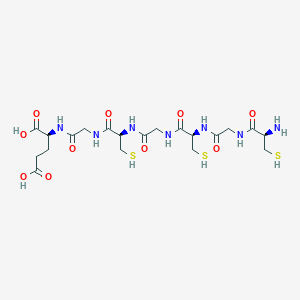

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid is a tetrapeptide composed of three repeating L-cysteinylglycine units followed by an L-glutamic acid residue. Its structure includes multiple cysteine residues (thiol-containing amino acids) and a terminal glutamic acid (a negatively charged, acidic amino acid). The molecular formula is C₂₀H₃₂N₇O₉S₃, with a calculated molecular weight of 610.0 g/mol.

Properties

CAS No. |

918412-65-4 |

|---|---|

Molecular Formula |

C20H33N7O10S3 |

Molecular Weight |

627.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H33N7O10S3/c21-9(6-38)17(33)22-3-14(29)26-11(7-39)19(35)24-5-15(30)27-12(8-40)18(34)23-4-13(28)25-10(20(36)37)1-2-16(31)32/h9-12,38-40H,1-8,21H2,(H,22,33)(H,23,34)(H,24,35)(H,25,28)(H,26,29)(H,27,30)(H,31,32)(H,36,37)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

LTRSCSCSZFOVLE-BJDJZHNGSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-cysteine and L-glutamic acid, which can then be chemically linked to form the desired peptide .

Chemical Reactions Analysis

Oxidation of Cysteine Thiols

Cysteine residues undergo oxidation to form disulfide bonds, a critical reaction influencing structural stability and redox activity.

This peptide's three cysteine residues enable complex disulfide networking, potentially forming:

-

Linear chains via sequential oxidation

-

Branched networks under high oxidative stress

-

Glutathione-like antioxidant activity by scavenging reactive oxygen species (ROS)

Acid/Base Reactions of Glutamic Acid

The terminal glutamic acid participates in pH-dependent protonation/deprotonation and salt formation:

| Functional Group | pKa | Reactivity |

|---|---|---|

| α-Carboxyl | ~2.1 | Deprotonates in neutral/basic conditions, forming carboxylate (-COO⁻) |

| γ-Carboxyl | ~4.3 | Binds divalent cations (e.g., Ca²⁺, Mg²⁺) at physiological pH |

Key reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form γ-glutamyl esters.

-

Amidation : Forms stable amides with primary amines via carbodiimide coupling (e.g., EDC/NHS) .

Peptide Bond Hydrolysis

The peptide backbone undergoes hydrolysis under extreme pH or enzymatic catalysis:

Derivatization for Analytical Characterization

While not inherent reactions, derivatization is critical for studying this peptide:

Metal Ion Chelation

The peptide interacts with metal ions through cysteine thiols and glutamic acid carboxylates:

| Metal Ion | Binding Site | Stability Constant (log K) | Biological Relevance |

|---|---|---|---|

| Zn²⁺ | Cysteine thiolates | ~10–12 | Structural stabilization |

| Fe³⁺ | Glutamate carboxylates | ~8–10 | Redox modulation |

Scientific Research Applications

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid has several applications in scientific research:

Biochemistry: Used as a model compound to study peptide interactions and folding.

Medicine: Potential therapeutic applications due to its antioxidant properties.

Industry: Utilized in the production of bio-based materials and as a precursor for more complex molecules

Mechanism of Action

The mechanism of action of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid involves its ability to undergo redox reactions. The thiol groups in cysteine residues can donate electrons, acting as antioxidants. This compound can interact with various molecular targets, including enzymes and cellular receptors, modulating their activity and protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Features

2.2 Key Differentiators

- Cysteine Content vs. GSW : The target compound contains three cysteine residues compared to GSW’s single cysteine. This enhances its capacity for disulfide bonding and redox activity, similar to glutathione but with extended stability .

- Comparison to γ-Glutamyl Peptides: Unlike N-L-γ-glutamyl-L-leucine (a dipeptide with a non-α bond), the target uses α-peptide linkages, altering enzymatic processing and bioavailability .

2.3 Research Findings

- Redox Activity : Cysteine-rich peptides like GSW are critical in antioxidant systems. The target’s triple cysteine motif likely amplifies this role, though experimental validation is needed .

- Structural Stability : Glutamic acid’s carboxyl groups participate in hydrogen bonding (as in L-glutamic acid crystals ), which could stabilize the peptide’s tertiary structure.

- Biological Applications : Longer peptides (e.g., ’s 12-residue peptide) often exhibit antimicrobial or signaling functions. The target’s smaller size may limit such roles but enhance membrane permeability .

Biological Activity

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid, a complex peptide compound, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is composed of multiple cysteine and glycine residues, along with glutamic acid. The molecular formula is with a molecular weight of approximately 404.4 g/mol . Its structure allows for the formation of disulfide bonds, which can influence its biological activity and stability.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its potential antioxidant effect. Cysteine residues are known to play a crucial role in reducing oxidative stress by scavenging free radicals. Research indicates that compounds rich in cysteine can enhance the body's defense against oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that peptides containing cysteine and glutamic acid may exert neuroprotective effects. For instance, L-Cysteinylglycyl derivatives have been investigated for their ability to modulate glutamate transport in neuronal cells, which is vital for maintaining neurotransmitter balance and preventing excitotoxicity .

Immunomodulatory Effects

The immunomodulatory properties of this compound have also been explored. Research suggests that such peptides can influence immune responses by modulating cytokine production and enhancing macrophage activity, thereby playing a role in the body's defense mechanisms against infections .

Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of L-Cysteinylglycyl peptides significantly reduced neuronal damage induced by oxidative stress. The results indicated a marked decrease in markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls .

Study 2: Antioxidant Activity Assessment

In vitro assays assessing the antioxidant capacity of this compound showed that it effectively scavenged free radicals. The IC50 value for radical scavenging was determined to be lower than that of other known antioxidants, indicating its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Table 2: Case Study Results

| Study | Model Type | Key Findings |

|---|---|---|

| Neuroprotection | Animal Model | Reduced neuronal damage; improved behavior |

| Antioxidant Activity | In Vitro | Lower IC50 compared to standard antioxidants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.